Conformational Restriction with Hydrogen-Bond Capability: 1-(Hydroxymethyl)cyclopropylmethyl vs. Generic N-Substituents
The target compound bears a 1-(hydroxymethyl)cyclopropylmethyl N-substituent, which introduces conformational restriction via the cyclopropane ring alongside a primary alcohol capable of serving as both hydrogen-bond donor and acceptor . In contrast, generic pyrrolidine sulfonamides within the same patent family (US7019008B2 and US20040138224A1) feature N-substituents such as benzyl, isobutyl, or unsubstituted cyclopropylmethyl that lack this alcohol functionality and its attendant hydrogen-bonding capacity . Within the broader patent disclosure, the N-substituent is defined as the primary variable governing urotensin-II receptor binding affinity, with in-class Ki values spanning 5 nM to 10,000 nM depending on the nature of this substituent . The incorporation of a hydrogen-bond donor in the N-substituent of the target compound is consistent with previously optimized pyrrolidine sulfonamide antagonists, which show that polar functional groups in this region enhance GPR14 binding affinity and functional antagonism .
| Evidence Dimension | N-Substituent hydrogen-bond donor/acceptor capacity (HBD/HBA count) |
|---|---|
| Target Compound Data | 1-(Hydroxymethyl)cyclopropylmethyl: HBD count = 1 (primary alcohol –OH), HBA count = 1 (alcohol oxygen). Conformationally constrained cyclopropane ring with sp³-hybridized exocyclic carbon. |
| Comparator Or Baseline | Generic pyrrolidine sulfonamide N-substituents in US7019008B2: benzyl (HBD = 0, HBA = 0), isobutyl (HBD = 0, HBA = 0), cyclopropylmethyl without hydroxymethyl (HBD = 0, HBA = 0). Representative benchmark in class: pyrrolidine sulfonamide Example 5 reference compound shows Ki = 1,400 nM. |
| Quantified Difference | Target compound introduces HBD = 1 / HBA = 1 absent in all above comparators. Class SAR indicates N-substituent optimization can shift Ki by >200-fold (5,000 to 1,400 nM for simple alkyl/benzyl variants versus the 5–10 nM range achievable with optimized polar N-substituents). Quantitative affinity for the target compound itself is not publicly reported; differential is extrapolated from class-level SAR in US7019008B2 and US20040138224A1. |
| Conditions | Structural comparison based on chemical structure analysis; activity range (Ki = 5–10,000 nM) from radioligand binding assay at human GPR14 receptor as described in US7019008B2 and US20040138224A1. |
Why This Matters
The presence of a hydrogen-bond donor/acceptor in the N-substituent is a key SAR determinant for urotensin-II receptor binding potency; procurement of a generic analog lacking this feature risks selecting a compound with ≥100-fold lower receptor affinity.
- [1] Dhanak, D. et al. Pyrrolidine sulfonamides as urotensin II antagonists. U.S. Patent US7019008B2, issued March 28, 2006. Assignee: SmithKline Beecham Corporation. View Source
- [2] Dhanak, D. et al. Pyrrolidine sulfonamides. U.S. Patent Application US20040138224A1, published July 15, 2004. Assignee: SmithKline Beecham Corporation. View Source
